2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile
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Description
2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile is a useful research compound. Its molecular formula is C16H9ClF3N3 and its molecular weight is 335.71 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups are known to exhibit numerous pharmacological activities .
Mode of Action
Trifluoromethyl group-containing compounds are known to interact with various biological targets, leading to a range of pharmacological effects .
Biochemical Pathways
Trifluoromethyl group-containing compounds are known to interact with a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s predicted boiling point is 2457±350 °C, and its density is 1429±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
Trifluoromethyl group-containing compounds are known to have a range of effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The compound is recommended to be stored under inert gas (nitrogen or Argon) at 2-8°C .
Properties
IUPAC Name |
2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3N3/c17-13-7-11(16(18,19)20)8-22-15(13)23-9-10(5-6-21)12-3-1-2-4-14(12)23/h1-4,7-9H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDVSMNUJZGQQC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378763 |
Source
|
Record name | {1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303152-93-4 |
Source
|
Record name | {1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70378763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
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